1-Methylquinoxalin-1-ium perchlorate
Description
Properties
CAS No. |
61661-27-6 |
|---|---|
Molecular Formula |
C9H9ClN2O4 |
Molecular Weight |
244.63 g/mol |
IUPAC Name |
1-methylquinoxalin-1-ium;perchlorate |
InChI |
InChI=1S/C9H9N2.ClHO4/c1-11-7-6-10-8-4-2-3-5-9(8)11;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RRDTYNVTDIFENA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=NC2=CC=CC=C21.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylquinoxalin 1 Ium Perchlorate and Analogs
N-Alkylation Strategies for Quinoxaline (B1680401) Derivatives
The introduction of an alkyl group onto a nitrogen atom of the quinoxaline ring is a fundamental step in forming quinoxalinium salts. This transformation, known as N-alkylation, converts the neutral quinoxaline into a positively charged quinoxalinium cation, which is then paired with a counter-anion like perchlorate (B79767).
General N-Alkylation Protocols
The quaternization of the quinoxaline nitrogen to form the 1-methylquinoxalin-1-ium (B3049427) cation is typically achieved through direct N-alkylation. This reaction involves treating the parent quinoxaline with a methylating agent. A classic and effective method is the use of methyl iodide, where the lone pair of electrons on one of the quinoxaline nitrogen atoms attacks the electrophilic methyl group, displacing the iodide ion and forming the 1-methylquinoxalin-1-ium iodide salt. rsc.org
Should the perchlorate salt be the desired final product, a subsequent anion exchange step is necessary. This is often accomplished by treating the iodide salt with a perchlorate source, such as silver perchlorate or sodium perchlorate, leading to the precipitation of the less soluble inorganic iodide salt and leaving the desired 1-methylquinoxalin-1-ium perchlorate in solution, from which it can be crystallized.
In cases where direct methylation with agents like methyl iodide leads to a mixture of products, alternative strategies are employed. For instance, in the synthesis of related dearomatized quinoxalinium salts, issues with competing methylation at N1 or N4 have been noted, sometimes necessitating the use of different alkylating agents, such as N-benzyl groups, to achieve selectivity. nih.gov
Synthesis via Acid-Catalyzed Cyclization of Quinoxalinyl Ketones to Pyrrolo[1,2-α]quinoxalinium Perchlorates
The synthesis of analogs like pyrrolo[1,2-α]quinoxalines, which are structurally related to quinoxalinium salts, often involves an intramolecular cyclization step. While direct cyclization of quinoxalinyl ketones is one potential pathway, a more commonly documented approach involves the cyclization of N-(2-acylaminophenyl)pyrroles. rsc.org This transformation proceeds readily to form the pyrrolo[1,2-a]quinoxaline (B1220188) core structure. rsc.org
Another powerful strategy for constructing this fused heterocyclic system is the iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols. nih.gov In this process, an iron complex catalyzes both the reduction of the nitro group to an amine and the oxidation of the alcohol to an aldehyde in situ. nih.gov The resulting amino and aldehyde functionalities then undergo a Pictet-Spengler-type annulation and subsequent oxidation to form the final pyrrolo[1,2-α]quinoxaline product. nih.gov This method is notable for its tolerance of various functional groups. nih.gov
The table below summarizes representative examples of this iron-catalyzed synthesis.
| 1-(2-Nitrophenyl)pyrrole Substrate | Alcohol | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2-Nitrophenyl)-1H-pyrrole | Benzyl (B1604629) alcohol | (η4-Cyclopentadienone)iron complex | 85 | nih.gov |
| 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole | Benzyl alcohol | (η4-Cyclopentadienone)iron complex | 82 | nih.gov |
| 1-(2-Nitrophenyl)-1H-pyrrole | 1-Phenylethan-1-ol | (η4-Cyclopentadienone)iron complex | 78 | nih.gov |
| 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole | 4-Methoxybenzyl alcohol | (η4-Cyclopentadienone)iron complex | 91 | nih.gov |
Electrochemical Synthesis Approaches Utilizing Perchlorate Electrolytes
Electrochemical methods offer an alternative route for the synthesis of perchlorate salts. The perchlorate anion (ClO₄⁻) can be generated directly in an electrolytic cell from more common chloride (Cl⁻) sources. Studies have demonstrated that perchlorate can be produced from chlorinated drinking water or from concentrated brines (NaCl solutions) through electrolysis. nih.govat.ua
This process typically uses robust anodes, such as boron-doped diamond (BDD), which can facilitate the oxidation of chloride through a series of intermediates (hypochlorite, chlorite, chlorate) to ultimately form perchlorate. at.ua Research has shown it is possible to convert over 80% of an initial chloride concentration into perchlorate with high current efficiencies. at.ua
For the synthesis of 1-methylquinoxalin-1-ium perchlorate, this approach would involve conducting the electrolysis of a chloride-containing solution in the presence of 1-methylquinoxalin-1-ium cations. As the perchlorate anions are formed at the anode, they would pair with the quinoxalinium cations present in the electrolyte, leading to the in situ formation of the target salt. The specific energy cost for perchlorate production has been estimated to range from 26.14 to 56.10 kWh kg⁻¹, depending on the current density and initial salt concentration. at.ua
Multicomponent Reaction Pathways for Quinoxaline-Based Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinoxalines in a single step from three or more starting materials. These reactions are prized for their atom economy and operational simplicity, providing rapid access to the core quinoxaline scaffold, which can then be N-alkylated to produce the desired quinoxalinium salts.
A variety of MCRs have been developed for quinoxaline synthesis. For example, a three-component reaction involving quinoxalin-2(1H)-ones, dimethyl sulfoxide (B87167) (DMSO) as a methylation reagent, and styrene, mediated by H₂O₂, has been reported for synthesizing 3-substituted quinoxalin-2(1H)-ones. mypurewater.com Although this example modifies an existing quinoxaline, other MCRs build the ring itself. These often involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a reaction that can be catalyzed by various agents or, in some cases, proceed under catalyst-free conditions. The development of metal-free MCRs is a significant goal in sustainable chemistry. waterbypureflow.com
The table below highlights different approaches to synthesizing the quinoxaline core, a critical precursor for 1-methylquinoxalin-1-ium perchlorate.
| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Quinoxalin-2(1H)-one | DMSO | Styrene | H₂O₂-mediated | 3-Substituted quinoxalin-2(1H)-one | mypurewater.com |
| o-Phenylenediamine | Phenacyl bromide | N/A | Catalyst-free, reflux in ethanol | Disubstituted quinoxaline | waterbypureflow.com |
| Quinoxalin-2(1H)-one | 4-Hydroxycoumarin | Aryl ethylene | K₂S₂O₈ oxidant, DMSO solvent | 3-Alkylquinoxalin-2(1H)-one | mypurewater.com |
Purification and Isolation Techniques for Quinoxalinium Perchlorate Salts
The final stage in the synthesis of 1-methylquinoxalin-1-ium perchlorate is its purification and isolation. As an ionic salt, it is typically a crystalline solid at room temperature, and its purification relies on techniques that exploit its solubility properties.
The most common method for purifying organic salts is recrystallization. This involves dissolving the crude salt in a suitable hot solvent or solvent mixture until a saturated solution is formed. As the solution cools slowly, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the mother liquor. For pyridinium (B92312) perchlorate salts, a related class of compounds, recrystallization from distilled water has been shown to be effective. at.ua
After crystallization, the purified crystals are isolated by filtration. A subsequent washing step is often employed to remove any residual mother liquor clinging to the crystal surfaces. The choice of washing solvent is critical; it must be one in which the desired salt has very low solubility to prevent loss of the product. For perchlorate salts, washing with ice-cold water or ethyl acetate (B1210297) is a common practice. at.uasciencemadness.org Finally, the purified crystals are dried, often under vacuum, to remove any remaining solvent. Fractional crystallization can also be used to separate the perchlorate salt from other related salts, such as chlorates, which may be present as impurities, by taking advantage of differences in their solubility profiles at various temperatures. sciencemadness.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H or ¹³C NMR chemical shifts for 1-Methylquinoxalin-1-ium (B3049427) perchlorate (B79767) were found. For related quinoxaline (B1680401) derivatives, the proton signals of the heterocyclic and benzene (B151609) rings typically appear in the aromatic region of the ¹H NMR spectrum. The methyl group attached to the nitrogen would be expected to produce a singlet in the upfield region. In ¹³C NMR, the carbon atoms of the quinoxaline ring system would exhibit signals in the aromatic region. However, without experimental data, precise chemical shift assignments are not possible.
Similarly, there is no available information on advanced multinuclear NMR techniques such as ¹⁵N or ³⁵Cl NMR for this specific compound. For other organic perchlorate salts, the ³⁵Cl NMR signal of the perchlorate anion is known to appear at a characteristic chemical shift.
Infrared (IR) Spectroscopy
Specific IR absorption frequencies for 1-Methylquinoxalin-1-ium perchlorate are not reported. Generally, the IR spectrum of this compound would be expected to show characteristic bands for the C-H, C=C, and C=N stretching and bending vibrations of the 1-methylquinoxalin-1-ium cation. The perchlorate anion (ClO₄⁻) typically exhibits a strong, broad absorption band around 1100 cm⁻¹ due to the asymmetric Cl-O stretching vibration.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
There are no published UV-Vis absorption maxima for 1-Methylquinoxalin-1-ium perchlorate. Quinoxaline and its derivatives are known to display absorption bands in the UV region, corresponding to π-π* electronic transitions within the aromatic system. The specific position and intensity of these bands for the 1-methylated cation would require experimental determination.
Mass Spectrometry (MS)
The mass spectrometric data for 1-Methylquinoxalin-1-ium perchlorate is not available. In a mass spectrum, the compound would be expected to show a peak corresponding to the molecular ion of the 1-methylquinoxalin-1-ium cation. The fragmentation pattern would provide further information about the structure of the cation. The perchlorate anion is less commonly observed directly in positive-ion mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination
Following extensive searches for the crystal structure of 1-methylquinoxalin-1-ium perchlorate, no specific crystallographic data, such as a CIF file or a dedicated structural report, could be located in the available scientific literature and crystallographic databases. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific compound.
Therefore, a detailed analysis of its solid-state structure, including the precise architecture of its cation and anion and the specific intermolecular interactions, cannot be provided at this time. The following subsections outline the methodologies that would be applied should such data become available in the future.
Cationic and Anionic Architectural Analysis
A comprehensive analysis of the cationic and anionic architecture would be contingent on the successful determination of the crystal structure of 1-methylquinoxalin-1-ium perchlorate. If crystallographic data were available, the analysis would involve a meticulous examination of bond lengths, bond angles, and torsion angles within both the 1-methylquinoxalin-1-ium cation and the perchlorate anion.
For the 1-methylquinoxalin-1-ium cation, particular attention would be paid to the planarity of the quinoxaline ring system and the geometry around the quaternized nitrogen atom. Key parameters for comparison would include the C-N and C-C bond lengths within the heterocyclic rings, which would provide insight into the degree of electron delocalization.
The perchlorate anion is expected to adopt a tetrahedral geometry. The analysis would confirm this, detailing the Cl-O bond lengths and O-Cl-O bond angles. Any significant deviation from ideal tetrahedral symmetry could suggest strong interactions with the surrounding cations.
A data table summarizing these key geometric parameters would be constructed to facilitate comparison with related quinoxalinium and perchlorate structures.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)
The solid-state packing of 1-methylquinoxalin-1-ium perchlorate would be dictated by a variety of non-covalent interactions. A detailed analysis of these interactions would be crucial for understanding the supramolecular assembly of the compound.
Given the absence of conventional hydrogen bond donors in the 1-methylquinoxalin-1-ium cation, the analysis would focus on weaker C-H···O hydrogen bonds between the methyl and aromatic C-H groups of the cation and the oxygen atoms of the perchlorate anion. The geometric parameters of these potential interactions, including the H···O distances and C-H···O angles, would be systematically evaluated.
Furthermore, the planar nature of the quinoxalinium ring system suggests the possibility of π-stacking interactions between adjacent cations. The analysis would involve calculating the centroid-to-centroid distances and the degree of ring overlap to characterize the nature and strength of these interactions. The arrangement of the cations would be examined to determine if they form cofacial or offset stacks.
A comprehensive table detailing the key intermolecular contacts would be generated to provide a quantitative overview of the crystal packing.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method for a comprehensive theoretical study of 1-Methylquinoxalin-1-ium (B3049427) perchlorate (B79767).
Electronic Structure Elucidation (e.g., Frontier Molecular Orbital Analysis)
A fundamental aspect of understanding a molecule's behavior is the analysis of its electronic structure. For 1-Methylquinoxalin-1-ium perchlorate, DFT calculations would be instrumental in determining the energies and spatial distributions of its molecular orbitals.
Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's kinetic stability and electronic excitation properties. For 1-Methylquinoxalin-1-ium, the positive charge on the quinoxalinium ring is expected to significantly lower the energies of both the HOMO and LUMO compared to neutral quinoxaline (B1680401), likely making it a better electron acceptor.
A hypothetical data table for the FMO analysis of the 1-Methylquinoxalin-1-ium cation could be structured as follows:
| Molecular Orbital | Energy (eV) | Contribution of Atomic Orbitals |
| LUMO+1 | ELUMO+1 | C, N π* orbitals |
| LUMO | ELUMO | C, N π* orbitals of the quinoxalinium core |
| HOMO | EHOMO | C, N π orbitals of the quinoxalinium core |
| HOMO-1 | EHOMO-1 | C, N π and σ orbitals |
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
DFT, coupled with methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of the 1H and 13C NMR spectra of 1-Methylquinoxalin-1-ium perchlorate would be invaluable for confirming its structure and understanding the electronic environment of each atom. The predicted chemical shifts would be influenced by the positive charge, with protons and carbons in the quinoxalinium ring expected to be deshielded and resonate at a lower field compared to their counterparts in neutral quinoxaline.
A table of predicted versus (hypothetical) experimental NMR chemical shifts would be a standard way to present these findings:
| Atom | Calculated 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) | Calculated 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) |
| C2 | δcalc | δexp | H2 | δcalc |
| C3 | δcalc | δexp | H3 | δcalc |
| ... | ... | ... | ... | ... |
| N-CH3 | δcalc | δexp | N-CH3 | δcalc |
Reactivity Descriptor Analysis (e.g., Fukui Functions, Partial Charges)
To understand the chemical reactivity of 1-Methylquinoxalin-1-ium perchlorate, various reactivity descriptors can be calculated using DFT. Analysis of atomic partial charges would reveal the distribution of the positive charge across the quinoxalinium ring, highlighting potential sites for nucleophilic attack.
Fukui functions provide a more nuanced picture of reactivity by identifying the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For the 1-Methylquinoxalin-1-ium cation, the Fukui function for nucleophilic attack (f+) would be of primary interest, likely indicating that the carbon atoms of the pyrazine (B50134) ring are the most electrophilic centers.
Conformational Analysis
While the quinoxaline ring system is largely planar, the orientation of the perchlorate anion relative to the cation could be subject to conformational variations. DFT calculations could be used to explore the potential energy surface of the ion pair, identifying the most stable conformations and the energy barriers between them. This would be particularly relevant for understanding its crystal packing and behavior in different solvent environments.
Semiempirical Methods for Electronic Structure Approximation
While less accurate than DFT, semiempirical methods offer a much faster way to approximate electronic structure. These methods could be employed for preliminary investigations of large systems containing the 1-Methylquinoxalin-1-ium moiety or for dynamic simulations where a large number of calculations are required. They could provide initial geometries for higher-level DFT optimization and a qualitative overview of the molecular orbitals.
Theoretical Modeling of Absorption and Emission Properties
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for modeling the electronic absorption and emission spectra of molecules. A TD-DFT study of 1-Methylquinoxalin-1-ium perchlorate would predict its ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*). Such calculations would reveal how methylation and the positive charge affect the absorption properties compared to the parent quinoxaline. Furthermore, theoretical modeling could provide insights into the fluorescence properties of the compound, which is of interest for potential applications in materials science and bioimaging.
A summary of theoretical spectroscopic data could be presented as follows:
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | λ1 | f1 | HOMO → LUMO |
| S0 → S2 | λ2 | f2 | HOMO-1 → LUMO |
| S0 → S3 | λ3 | f3 | HOMO → LUMO+1 |
Reactivity and Chemical Transformations of the 1 Methylquinoxalin 1 Ium Cation
Nucleophilic Addition Reactions
The positive charge on the 1-methylquinoxalin-1-ium (B3049427) cation renders the heterocyclic ring highly electrophilic and prone to attack by nucleophiles. These reactions typically result in the loss of aromaticity, a process known as de-aromatization, to form more saturated dihydroquinoxaline derivatives.
The C2 position of the 1-methylquinoxalin-1-ium cation is particularly susceptible to nucleophilic attack. Studies have demonstrated that small anions, such as fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻), can induce de-aromatization through direct nucleophilic addition at this site. rsc.org This process involves the formation of a new covalent bond between the anion and the C2 carbon, which disrupts the conjugated π-system of the quinoxalinium ring. rsc.org
The mechanism proceeds via the direct attack of the anion on the electron-deficient carbon, leading to a neutral dihydroquinoxaline adduct. This transformation can be monitored using techniques like ¹H NMR spectroscopy, which shows characteristic shifts of the ring protons upon the change in hybridization and electronic structure. rsc.org For instance, the addition of fluoride or acetate ions causes a clear shift in the signals for the proton at the C2 position and adjacent methylene (B1212753) protons, confirming the nucleophilic addition and the resulting de-aromatization. rsc.org In contrast, larger anions may be sterically hindered from attacking the C2 position, leading to different interaction types, such as the formation of host-guest complexes instead of covalent adducts. rsc.org
| Anion | Type of Interaction | Outcome | Spectroscopic Evidence (¹H NMR) |
|---|---|---|---|
| Fluoride (F⁻) | Nucleophilic Addition | De-aromatization to form a covalent adduct | Significant shifting of C2-H and adjacent proton signals |
| Acetate (AcO⁻) | Nucleophilic Addition | De-aromatization to form a covalent adduct | Significant shifting of C2-H and adjacent proton signals |
| Ascorbate (larger anion) | Host-Guest Complexation | No covalent bond formation; absorption/fluorescence signals change | No significant peak shifting indicative of covalent addition |
Catalytic Functionalization and Dearomatization
Beyond simple nucleophilic addition, the 1-methylquinoxalin-1-ium cation is a valuable substrate in catalytic reactions that achieve highly selective and complex molecular architectures. These methods are pivotal for the synthesis of chiral heterocyclic compounds with significant biological relevance. nih.gov
A significant advancement in the functionalization of quinoxalinium salts is the rhodium-catalyzed asymmetric dearomatization. This method provides an enantioselective route to chiral 2,3-disubstituted 1,2-dihydroquinoxalines. nih.govnih.gov The reaction involves the addition of aryl and alkenyl boronic acids to the quinoxalinium salt in the presence of a chiral rhodium catalyst. nih.govnih.gov This approach is attractive because it utilizes readily available starting materials to introduce substituents in a stereoselective manner. nih.gov
The process is an example of enantioselective dearomatization, where the planar, achiral quinoxalinium salt is converted into a non-aromatic, chiral dihydroquinoxaline with high enantioselectivity. nih.gov The reaction tolerates a wide range of functional groups on both the boronic acid and the quinoxalinium salt, including amides and free alcohols. nih.gov
The chiral dihydroquinoxalines (DHQs) synthesized via rhodium-catalyzed dearomatization are versatile intermediates for further transformations. The remaining C3=N4 imine bond in the DHQ product can be selectively functionalized through reduction or further nucleophilic addition reactions. nih.gov
Reduction of the imine bond, often through hydrogenation, leads to the formation of chiral tetrahydroquinoxalines (THQs). nih.govrsc.org THQs are important structural motifs found in many bioactive compounds and pharmaceuticals. nih.gov Alternatively, the addition of another nucleophile to the imine bond can generate THQs with two distinct stereocenters, further increasing molecular complexity. nih.gov This two-step sequence—asymmetric dearomatization followed by functionalization—provides a powerful strategy for the stereocontrolled synthesis of highly substituted tetrahydroquinoxaline scaffolds. nih.govnih.gov
| Reaction Step | Reactants | Catalyst/Reagent | Product | Key Features |
|---|---|---|---|---|
| Asymmetric Dearomatization | Quinoxalinium salt, Aryl/Alkenyl boronic acid | Chiral Rhodium Catalyst | Chiral Dihydroquinoxaline (DHQ) | High enantioselectivity; wide functional group tolerance. nih.gov |
| DHQ Functionalization (Reduction) | Chiral Dihydroquinoxaline | Reducing agent (e.g., H₂) | Chiral Tetrahydroquinoxaline (THQ) | Forms THQs with one stereocenter. nih.gov |
| DHQ Functionalization (Addition) | Chiral Dihydroquinoxaline, Nucleophile | N/A | Substituted Tetrahydroquinoxaline (THQ) | Forms THQs with two stereocenters. nih.gov |
Role in Electron Transfer Processes and Photoredox Chemistry
The electron-deficient nature of the 1-methylquinoxalin-1-ium cation makes it a suitable participant in electron transfer processes, particularly in the context of photoredox catalysis. In such reactions, the cation can act as an electron acceptor. Visible light photoredox catalysis often involves the generation of reactive intermediates, such as amine radical cations, through single-electron transfer (SET) with a photoexcited catalyst. beilstein-journals.org
While direct studies on 1-methylquinoxalin-1-ium perchlorate (B79767) in photoredox cycles are specific, the reactivity of related quinoxaline structures provides strong evidence for its potential role. For instance, quinoxalin-2(1H)-ones have been shown to undergo direct electron transfer with alkyl carboxylic acids under photoirradiation, without the need for an external catalyst. nih.gov This suggests that the quinoxalinium core can be activated by light to participate in redox events. In a typical photoredox cycle, the quinoxalinium cation could be reduced by an electron donor, generating a radical intermediate that can then engage in further reactions. The formation of α-aminoalkyl radicals from amines via SET is a common strategy in photoredox chemistry, and the quinoxalinium cation could serve as the oxidant to facilitate this transformation. nih.govdiva-portal.org
Cyclization Reactions Involving Quinoxalinium Intermediates
Quinoxalinium species can serve as key intermediates in the construction of more complex, fused heterocyclic systems through various cyclization reactions. These reactions leverage the electrophilicity of the quinoxalinium ring to react with tethered or external nucleophiles.
One example involves the formal (5+1) cycloaddition of quinolinium 1,4-zwitterions, which are structurally related to N-substituted quinoxalinium cations. In these reactions, a nucleophile first attacks the C2 position of the ring, leading to a dearomatized intermediate. mdpi.com This intermediate then undergoes subsequent intramolecular cyclization to form polycyclic products. mdpi.com For instance, the reaction of quinolinium 1,4-zwitterions with trimethylsulfoxonium (B8643921) iodide proceeds through an initial attack at the C2 position, followed by a cascade of cyclization steps to yield complex fused pyrazino[1,2-a]quinolines. mdpi.com Similarly, acyl(quinoxalin-2-yl)ketenes, generated from quinoxaline precursors, can undergo intramolecular cyclization to form furoquinoxalines. nih.gov These examples highlight the utility of the quinoxalinium scaffold as a platform for building intricate molecular architectures through controlled cyclization pathways. sapub.orgnih.gov
Anion Exchange Reactions and Their Mechanistic Implications
The 1-methylquinoxalin-1-ium cation is a versatile organic species whose properties and reactivity can be modulated by the associated counter-ion. Anion exchange reactions provide a straightforward method for the synthesis of various 1-methylquinoxalin-1-ium salts from a common precursor, thereby enabling the exploration of the cation's behavior in different chemical environments. While specific literature detailing the anion exchange of 1-methylquinoxalin-1-ium perchlorate is not abundant, the principles of such transformations are well-established for analogous N-alkyl heterocyclic cations, such as N-alkylquinolinium and other quaternary ammonium (B1175870) salts.
The typical strategy for preparing a range of quinoxalinium salts involves a two-step process. The first step is the quaternization of the quinoxaline nitrogen with an alkylating agent, commonly an alkyl iodide, to form the corresponding N-alkylquinoxalinium iodide. This is followed by a salt metathesis reaction where the iodide anion is exchanged for another anion. For instance, N-alkylation of bupivacaine, a tertiary amine, to its N-methyl derivative results in an iodide salt, which can then undergo anion exchange to yield chloride, mesylate, formate, acetate, glycolate, and tosylate salts nih.gov. A similar approach can be applied to the synthesis of 1-methylquinoxalin-1-ium salts.
The quaternization of quinoxaline with methyl iodide would yield 1-methylquinoxalin-1-ium iodide. This reaction is analogous to the well-documented quaternization of quinoline (B57606) with methyl iodide to produce N-methylquinolinium iodide google.com. It is important to note that the methylation of quinoxaline can potentially lead to a mixture of N1 and N4 methylated products nih.gov.
Once the 1-methylquinoxalin-1-ium iodide is obtained, the perchlorate salt can be prepared via an anion exchange reaction. This is typically achieved by treating the iodide salt with a perchlorate salt of a cation that will form an insoluble precipitate with iodide, thus driving the reaction to completion. A common choice is the use of a silver salt, such as silver perchlorate, where the precipitation of silver iodide is highly favorable. Alternatively, the use of a sodium or potassium salt in a suitable solvent can also effect the exchange if the resulting sodium or potassium iodide is insoluble and precipitates out.
The mechanistic implication of this type of anion exchange is that of a salt metathesis or double displacement reaction. In solution, the 1-methylquinoxalin-1-ium iodide and the inorganic perchlorate salt dissociate into their respective ions. The subsequent formation of a low solubility salt, such as sodium iodide or silver iodide, effectively removes the iodide and the corresponding cation from the solution, leaving the 1-methylquinoxalin-1-ium cation and the perchlorate anion in solution, from which the desired 1-methylquinoxalin-1-ium perchlorate can be isolated.
The choice of counter-ion can have a significant impact on the properties and reactivity of the quinoxalinium salt. For example, in a rhodium-catalyzed dearomatization of N-benzyl quinoxalinium salts, triflate and hexafluorophosphate (B91526) counterions were well-tolerated, while the bromide counteranion resulted in only a trace amount of product, highlighting the influence of the anion on the catalytic cycle nih.gov.
The following interactive data table summarizes a plausible synthetic route for the anion exchange to form 1-methylquinoxalin-1-ium perchlorate, based on analogous reactions of other heterocyclic cations.
| Reaction Step | Reactants | Products | Reaction Type | Driving Force |
| Quaternization | Quinoxaline, Methyl iodide | 1-Methylquinoxalin-1-ium iodide | Nucleophilic substitution (SN2) | Formation of a stable quaternary ammonium salt |
| Anion Exchange | 1-Methylquinoxalin-1-ium iodide, Sodium perchlorate | 1-Methylquinoxalin-1-ium perchlorate, Sodium iodide | Salt metathesis | Precipitation of sodium iodide |
Perchlorate Counterion Influence on Molecular and Supramolecular Properties
Impact on Cation Solubility and Solution Behavior in Aqueous and Nonaqueous Media
The choice of a counterion is a determining factor for the solubility of an ionic compound. The perchlorate (B79767) anion generally imparts high solubility to its salts in both water and various non-aqueous solvents. wikipedia.orgca.gov This characteristic is attributed to the anion's large ionic radius and the even dispersion of its single negative charge across the four oxygen atoms. ca.govicmp.lviv.ua This charge delocalization results in a low charge density, which weakens the electrostatic forces holding the ions together in a crystal lattice (low lattice energy). quora.com
Consequently, the energy required to break apart the ionic lattice of a salt like 1-methylquinoxalin-1-ium (B3049427) perchlorate is relatively low, allowing solvent molecules to effectively solvate the individual cation and anion. icmp.lviv.ua Most ionic perchlorates are colorless solids that readily dissolve in water, dissociating into their constituent ions. wikipedia.org Their solubility extends to many non-aqueous polar solvents as well. wikipedia.orgicmp.lviv.ua While most perchlorate salts are highly soluble, some, like potassium perchlorate, are notably less so. ca.govicmp.lviv.ua The high solubility of perchlorate salts makes them highly mobile in aqueous environments. nih.gov
| Property of Perchlorate Anion | Consequence | Impact on Solubility |
|---|---|---|
| Large Ionic Size | Weakens cation-anion electrostatic attraction in the crystal lattice. | Generally promotes higher solubility. quora.com |
| Delocalized Negative Charge | Low charge density and weak interactions with cations. ca.gov | Facilitates dissociation and solvation in polar solvents. icmp.lviv.ua |
| Weak Lewis Base | Does not strongly coordinate with cations. wikipedia.org | Enhances solubility in both aqueous and non-aqueous media. wikipedia.org |
Influence on Intermolecular Interactions and Solid-State Luminescence (Aggregation-Induced Emission, AIE)
While the 1-methylquinoxalin-1-ium cation possesses the core structure for potential luminescence, the perchlorate counterion can significantly modulate its solid-state optical properties. The phenomenon of Aggregation-Induced Emission (AIE) is particularly relevant, where molecules that are non-emissive in solution become highly luminescent in the aggregated or solid state. nih.govresearchgate.net This effect arises from the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways. mdpi.comrsc.org
The counterion chemistry is a key tool for controlling the aggregation state of ionic AIE emitters. rsc.org For cationic fluorophores, the perchlorate anion can influence packing arrangements and intermolecular distances in the solid state, thereby affecting the degree of RIM and the resulting emission characteristics. mdpi.com In some systems, the presence of perchlorate can induce the aggregation necessary to "turn on" the emission. mdpi.com For instance, an iridium(III) complex was reported to be non-emissive in an aqueous medium but formed aggregates with a turn-on red emission specifically in the presence of perchlorate. mdpi.com The interplay between the cation and the perchlorate anion dictates the final supramolecular architecture and, consequently, the material's luminescence. nih.govacs.org
In the solid state, the perchlorate anion can play a direct role in stabilizing the crystal lattice through various noncovalent interactions, including anion–π interactions. acs.org The electron-deficient π-system of the 1-methylquinoxalin-1-ium cation (a π-acidic aromatic ring) can interact favorably with the electron-rich perchlorate anion. rsc.org
These anion–π interactions, where the perchlorate ion is positioned over the face of the aromatic ring, can be a crucial factor in the crystal packing. rsc.orgnih.gov Theoretical calculations have confirmed that ClO₄⁻···π interactions are energetically favorable. nih.gov By acting as a bridge or connector between cationic units, the perchlorate anion can facilitate the formation of well-ordered one- or two-dimensional supramolecular structures. nih.govacs.org This ordering can influence the π⁺–π stacking distances between the quinoxalinium cations, which is a critical parameter for solid-state luminescence. The synergistic effect of anion-π and π-π stacking interactions can lead to stable crystalline assemblies with specific photophysical properties. nih.gov
Role as a Non-Coordinating Anion in Metal Cation Chemistry
The perchlorate ion is widely recognized and utilized as a weakly coordinating, or "non-coordinating," anion. wikipedia.orgchemeurope.com This property stems from it being the conjugate base of perchloric acid, one of the strongest known mineral acids. wikipedia.orgwikipedia.org As a result, the perchlorate anion is a very weak Lewis base with a minimal tendency to donate its electron pairs to form covalent bonds with metal cations. wikipedia.org
This reluctance to coordinate is demonstrated by the existence of numerous metal aquo complexes where water molecules preferentially bind to the metal center, leaving the perchlorate as a free, non-bonded counterion. wikipedia.org While it is now understood that even perchlorate can coordinate to highly electrophilic metal centers, it remains far less coordinating than other common anions like tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻). chemeurope.comacs.org Its primary role in coordination chemistry is often simply to balance the charge of a cationic metal complex without interfering with the metal's primary coordination sphere. wikipedia.org This allows for the study of the intrinsic properties of the metal complex itself.
Effects in Electrochemical Systems (e.g., as Supporting Electrolyte)
In electrochemical systems, the perchlorate anion is a key component of supporting electrolytes, which are added to solutions to increase conductivity and minimize unwanted potential drops (IR drop). wikipedia.org Salts such as sodium perchlorate, lithium perchlorate, and tetrabutylammonium (B224687) perchlorate are frequently used for this purpose in both aqueous and non-aqueous solvents like acetonitrile (B52724) and tetrahydrofuran. wikipedia.orgalfa-chemistry.com
The suitability of perchlorate as a supporting electrolyte is based on several key properties:
High Solubility: Perchlorate salts are typically very soluble, allowing for the preparation of concentrated electrolyte solutions with high ionic strength. wikipedia.org
Electrochemical Inertness: Although thermodynamically a strong oxidant, the perchlorate anion is kinetically inert towards reduction in aqueous solutions under typical electrochemical conditions. wikipedia.orgwikipedia.org This high activation energy barrier prevents it from interfering in the redox reactions being studied. wikipedia.org
Non-Complexing Nature: As a weakly coordinating anion, it does not form complexes with the electroactive species, ensuring that the measured electrochemical behavior is that of the target analyte. wikipedia.org
These properties make perchlorate-based electrolytes essential for a wide range of electrochemical measurements, including cyclic voltammetry, and for applications such as the electropolymerization of conductive polymers and the development of supercapacitors. wikipedia.orgjecst.orgmdpi.com For instance, studies on poly(carbazole) films and spinel MgCo₂O₄ nanoparticles have utilized various perchlorate salts as the supporting electrolyte to investigate their capacitive performance. jecst.orgiau.ir
| Electrolyte Component | Function in Electrochemical Systems | Relevant Properties | References |
|---|---|---|---|
| Lithium Perchlorate (LiClO₄) | Supporting electrolyte for supercapacitors and electropolymerization. | High solubility, electrochemical stability. | alfa-chemistry.comjecst.orgmdpi.com |
| Sodium Perchlorate (NaClO₄) | Common background electrolyte to increase ionic strength. | Highly soluble, redox-inactive, non-complexing. | wikipedia.orgalfa-chemistry.com |
| Tetrabutylammonium Perchlorate (TBAP) | Supporting electrolyte in non-aqueous electrochemistry. | Good solubility in organic solvents, wide potential window. | jecst.orgiau.ir |
Applications of Quinoxalinium Salts in Academic Research
Chemosensors for Anion Detection
The electron-deficient nature of the quinoxalinium cation makes it an excellent candidate for the development of chemosensors for anion detection. Current time information in NA.mdpi.com These sensors are crucial for monitoring anionic species in various chemical and biological systems.
Quinoxalinium salts can operate through dual-mode sensing mechanisms to detect different types of anions. researchgate.netrsc.orgnih.gov This dual functionality allows for selective recognition of anions based on their size and chemical properties.
One primary mechanism involves the nucleophilic addition of small anions, such as fluoride (B91410) and acetate (B1210297), to the electron-deficient C2 position of the quinoxalinium cation. researchgate.netrsc.orgnih.gov This covalent interaction leads to the de-aromatization of the quinoxalinium ring system. The disruption of the aromaticity results in observable changes in the spectroscopic properties of the compound, such as color (chromogenic sensing) or fluorescence (fluorogenic sensing), enabling the detection of the anion. Current time information in NA. For instance, the addition of a fluoride or acetate ion can cause a significant decrease in the intensity of the absorbance bands or quenching of fluorescence. Current time information in NA.
In contrast, for larger anions where nucleophilic addition is sterically hindered, a different mechanism, host-guest interaction , comes into play. researchgate.netrsc.org In this mode, the quinoxalinium salt acts as a host molecule that non-covalently binds the larger anion guest. This interaction, driven by forces such as electrostatic and van der Waals interactions, also induces a change in the electronic properties of the quinoxalinium moiety, leading to a detectable spectroscopic response. researchgate.netrsc.orgnih.gov This dual-mode capability allows for the selective detection of a broader range of anions.
Table 1: Anion Sensing Mechanisms of Quinoxalinium Salts
| Anion Type | Interaction Mechanism | Consequence |
|---|---|---|
| Small Anions (e.g., F⁻, AcO⁻) | Nucleophilic Addition | De-aromatization of the quinoxalinium cation |
| Large Anions (e.g., Ascorbate) | Host-Guest Complex Formation | Changes in absorption/fluorescence signals |
Photoinitiators for Polymerization Processes
Quinoxalinium salts have also been investigated for their potential as photoinitiators in polymerization reactions. These compounds can initiate polymerization upon exposure to light, offering spatial and temporal control over the process.
Certain quinoxalinium salts can function as Type I photoinitiators . In this mechanism, the molecule undergoes unimolecular bond cleavage upon irradiation with light to generate initiating species. mdpi.com For example, a benzyl (B1604629) quinoxalinium salt has been shown to act as a Type I photo-latent initiator. Upon UV irradiation, the salt cleaves to produce a benzyl cation, which then initiates the polymerization process. mdpi.com A significant advantage of Type I photoinitiators is that they can be used as single-component systems. mdpi.com
A notable challenge with some quinoxalinium salt-based photoinitiators is that their absorption is limited to the UV region of the electromagnetic spectrum. mdpi.com This restricts their application in contexts where visible light is preferred, such as in biological systems or for curing thicker materials. Consequently, research efforts have been directed towards redshifting their absorption into the visible light range.
One of the primary strategies to achieve this is to extend the π-conjugation of the quinoxalinium chromophore. By increasing the size of the conjugated system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption of lower-energy (longer wavelength) light. This can be accomplished by introducing various substituents or fusing additional aromatic rings to the quinoxaline (B1680401) core. While quinoxaline derivatives typically absorb in the 350–420 nm range, these modifications aim to push the absorption maximum to longer wavelengths. mdpi.com
Table 2: Characteristics of Quinoxalinium Salt Photoinitiators
| Feature | Description |
|---|---|
| Initiation Type | Type I (unimolecular cleavage) |
| Initiating Species | Cationic species (e.g., benzyl cation) |
| Light Source | Typically UV light |
| Redshifting Strategy | Extension of π-conjugation |
Building Blocks for Advanced Materials
The rigid and planar structure of the quinoxaline moiety makes it an attractive building block for the construction of advanced, porous materials with well-defined architectures.
Quinoxaline derivatives are utilized in the synthesis of Covalent Organic Frameworks (COFs) . rsc.orgnih.gov COFs are a class of crystalline porous polymers with periodic structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The incorporation of quinoxaline units into COF backbones can impart desirable properties such as high chemical stability. rsc.org
For instance, stable binary COFs have been synthesized featuring quinoxaline and imine or amine linkages. These materials have demonstrated robustness under both strong acidic and basic conditions. rsc.org The predictable geometry of the quinoxaline building blocks allows for precise control over the pore size and functionality of the resulting COFs, making them promising candidates for applications in gas storage and separation. rsc.org
Light-Emitting Materials (e.g., OLEDs)
Quinoxaline derivatives are recognized for their potential in organic electronics, where their electron-accepting nature is a valuable attribute. nih.gov These compounds have been integrated into materials for Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting materials or as components of thermally activated delayed fluorescence (TADF) emitters. nih.gov The electronic properties of the quinoxaline core can be fine-tuned through chemical modification to optimize performance in such devices. nih.gov
While the broader class of quinoxaline-based materials has shown promise, specific studies detailing the application of 1-Methylquinoxalin-1-ium (B3049427) perchlorate (B79767) in light-emitting materials or OLEDs are not extensively available in the current scientific literature. The introduction of a positive charge in the 1-methylquinoxalinium cation could influence its electron-accepting properties and photophysical behavior. However, without dedicated experimental investigation into the fluorescence, phosphorescence, and electroluminescence of 1-Methylquinoxalin-1-ium perchlorate, its suitability for OLED applications remains theoretical. Research on other N-heterocyclic pyridinium (B92312) salts has shown that quaternization can significantly alter photophysical properties, sometimes leading to reduced fluorescence quantum yields in solution, which would be a critical factor to consider for emissive layer applications. tum.de
Semiconductors and Charge Transport Materials for Solar Cells
The inherent electron-deficient character of the pyrazine (B50134) ring in the quinoxaline structure makes its derivatives attractive candidates for n-type organic semiconductors. nih.gov These materials are essential for the fabrication of organic electronic devices, including organic field-effect transistors (OFETs) and solar cells, where they facilitate the transport of electrons. nih.govresearchgate.net The performance of such materials is intrinsically linked to their molecular structure, which influences molecular packing, orbital energies, and charge carrier mobility. nih.gov
Currently, there is a lack of specific research focused on the semiconductor and charge transport properties of 1-Methylquinoxalin-1-ium perchlorate for solar cell applications. The permanent positive charge of the 1-methylquinoxalinium cation would drastically alter its electronic properties compared to neutral quinoxaline derivatives. While this could enhance its electron-accepting nature, it might also introduce challenges related to solubility, film formation, and ionic drift within a device, which could be detrimental to performance and stability. Theoretical and experimental studies would be required to determine the frontier molecular orbital energy levels (HOMO/LUMO) and charge transport characteristics of this specific salt to evaluate its potential in organic solar cells.
Investigations of Biological Activities (Mechanism-Focused)
Quinoxaline derivatives are a well-established class of biologically active compounds, exhibiting a wide range of pharmacological effects, including antimicrobial and anticancer properties. sapub.orgresearchgate.netrsc.orgnih.govsemanticscholar.org The mechanism of action is often tied to the ability of the quinoxaline ring system to interact with biological macromolecules.
Antiprotozoal Activity (e.g., Leishmanicidal Agents Targeting Trypanothione (B104310) Reductase)
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. researchgate.net A key enzyme in the parasite's unique redox metabolism is trypanothione reductase (TryR), which is essential for its survival and is absent in humans, making it an attractive drug target. researchgate.net Various heterocyclic compounds have been investigated as inhibitors of this enzyme.
Recent studies have demonstrated that certain complex quinoxalinium salts, such as pyridazino-pyrrolo-quinoxalinium derivatives, exhibit potent leishmanicidal activity with EC50 values in the nanomolar range. researchgate.netnih.gov The proposed mechanism for these compounds involves the inhibition of Trypanothione Reductase. researchgate.net While these findings highlight the potential of the quinoxalinium scaffold, there is no specific research available on the antiprotozoal activity of 1-Methylquinoxalin-1-ium perchlorate or its ability to inhibit Trypanothione Reductase. The simple structure of the 1-methylquinoxalinium cation lacks the complex side chains of the highly active derivatives, which are often crucial for specific binding to the enzyme's active site.
Table 1: Leishmanicidal Activity of Selected Quinoxalinium Derivatives
| Compound | Target | EC50 (µM) on L. infantum axenic amastigotes | Reference |
|---|---|---|---|
| Pyridazino-pyrrolo-quinoxalinium salt 3b | Trypanothione Reductase | < 1 | researchgate.net |
| Pyridazino-pyrrolo-quinoxalinium salt 3f | Trypanothione Reductase | < 1 | researchgate.net |
This table presents data for complex quinoxalinium derivatives to illustrate the potential of the general scaffold, as no data is available for 1-Methylquinoxalin-1-ium perchlorate.
General Antimicrobial Potential
The quinoxaline core is a common feature in many compounds with antibacterial and antifungal properties. sapub.orgresearchgate.net Quinoxaline 1,4-dioxides, for instance, are known for their broad-spectrum antimicrobial activity. nih.gov The quaternization to form salts like quinolinium and benzo[f]quinolinium salts has also been shown to impart significant antimicrobial activity. nih.gov
Although the broader family of quinoxaline derivatives has been extensively studied for antimicrobial effects, specific data on the antibacterial or antifungal activity of 1-Methylquinoxalin-1-ium perchlorate is not readily found in the literature. The permanent positive charge on the cation could potentially facilitate interaction with negatively charged bacterial cell membranes, a common mechanism for antimicrobial salts, but this has not been experimentally verified for this specific compound.
Anticancer Activity (e.g., Inhibition of STAT3 Phosphorylation)
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and metastasis. mdpi.com This makes the STAT3 signaling pathway a significant target for the development of new anticancer therapies. mdpi.combenthamscience.com Several quinoxaline derivatives have been identified as inhibitors of this pathway. For example, a novel quinoxaline-isoselenourea compound was found to reduce the protein levels of STAT3 and its phosphorylation, leading to apoptosis in melanoma cells. mdpi.comnih.gov
While the quinoxaline scaffold has been successfully utilized to develop STAT3 inhibitors, there are no specific studies demonstrating that 1-Methylquinoxalin-1-ium perchlorate inhibits STAT3 phosphorylation or possesses anticancer activity through this mechanism. The development of potent STAT3 inhibitors often requires specific functional groups that can interact with the SH2 domain of the STAT3 protein, and it is uncertain if the simple 1-methylquinoxalinium cation would have significant affinity for this target. Other N-allyl quinoxaline derivatives have shown potent cytotoxicity against cancer cell lines through different mechanisms, such as EGFR/VEGFR inhibition. nih.gov
Table 2: Cytotoxicity of Selected Quinoxaline Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Quinoxaline-Isoselenourea 1 | A375 Melanoma | 0.8 | STAT3 Pathway Inhibition | mdpi.comnih.gov |
| N-allyl quinoxaline 8 | A549 (Lung) | 0.86 | EGFR/VEGFR-mediated apoptosis | nih.gov |
This table includes data for structurally different quinoxaline derivatives to provide context on the anticancer potential of the scaffold, as no specific data for 1-Methylquinoxalin-1-ium perchlorate is available.
Corrosion Inhibition Studies
Organic compounds containing heteroatoms like nitrogen, as found in quinoxaline, are often effective corrosion inhibitors for metals, particularly for steel in acidic environments. nih.govbohrium.comresearchgate.net Their mechanism of action typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.govdaneshyari.com The adsorption can be influenced by the electronic structure of the molecule and the charge of the metal surface. daneshyari.com
Several studies have demonstrated the efficacy of various quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric and sulfuric acid solutions. bohrium.com These studies indicate that quinoxaline compounds can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of corrosion. nih.gov The adsorption of these molecules on the steel surface often follows the Langmuir adsorption isotherm. nih.gov
Although the general class of quinoxaline derivatives shows significant promise as corrosion inhibitors, specific experimental data on the performance of 1-Methylquinoxalin-1-ium perchlorate for this application is not documented in the reviewed literature. The cationic nature of 1-methylquinoxalinium could enhance its adsorption on a negatively charged steel surface in acidic media, potentially making it an effective inhibitor. However, without experimental data from techniques such as potentiodynamic polarization or electrochemical impedance spectroscopy, its efficiency and mechanism remain speculative.
Table 3: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | |
| 3-(4-methylstyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ | 92 | researchgate.net |
This table showcases the effectiveness of various quinoxaline derivatives as corrosion inhibitors, as specific data for 1-Methylquinoxalin-1-ium perchlorate is unavailable.
Adsorption Mechanisms on Metal Surfaces
The study of quinoxalinium salts, including 1-Methylquinoxalin-1-ium perchlorate, in academic research often involves their interaction with metal surfaces. A significant area of this research is understanding their adsorption mechanisms, which is crucial for applications such as corrosion inhibition. The adsorption process involves the accumulation of the quinoxalinium cations and perchlorate anions onto the metal surface, forming a protective layer that isolates the metal from a corrosive environment.
The adsorption of quinoxaline derivatives on metal surfaces is influenced by several factors, including the nature of the metal, the chemical structure of the quinoxalinium salt, its concentration, and the temperature of the surrounding environment. The process is generally understood to occur through the interaction of the π-electrons of the quinoxaline ring system and the lone pair electrons of the nitrogen atoms with the vacant d-orbitals of the metal. This can lead to the formation of a coordinate-type bond, indicating a chemisorption process. Additionally, electrostatic interactions between the positively charged quinoxalinium cation and a negatively charged metal surface (or vice-versa) can contribute to physisorption.
Research on various quinoxaline derivatives has shown that their adsorption on surfaces like steel and copper often follows the Langmuir adsorption isotherm. physchemres.orgnajah.eduresearchgate.net This model assumes the formation of a monolayer of the adsorbate on the outer surface of the adsorbent. The effectiveness of these compounds as corrosion inhibitors is directly related to their ability to adsorb and form a stable, protective film. najah.eduelectrochemsci.org
The adsorption mechanism is typically a mixed-mode one, involving both physical and chemical adsorption. The positively charged nitrogen atom in the 1-Methylquinoxalin-1-ium cation is expected to play a significant role in the electrostatic attraction to the metal surface. Furthermore, the planar quinoxaline ring can adsorb parallel to the metal surface, maximizing surface coverage.
Theoretical studies, such as those employing Density Functional Theory (DFT) and molecular dynamics simulations, are instrumental in elucidating the adsorption behavior of quinoxaline derivatives at the molecular level. physchemres.orgnajah.eduresearchgate.net These computational methods help to identify the most reactive sites on the molecule responsible for adsorption and to understand the geometry and energy of the molecule-metal surface interaction. najah.edu
Below is a representative data table summarizing typical parameters investigated in the study of the adsorption of quinoxaline derivatives on metal surfaces, which would be relevant for 1-Methylquinoxalin-1-ium perchlorate.
| Parameter | Typical Findings for Quinoxaline Derivatives | Relevance to 1-Methylquinoxalin-1-ium perchlorate |
| Adsorption Isotherm | Often conforms to the Langmuir isotherm, indicating monolayer adsorption. physchemres.org | The compound is expected to form a monolayer on the metal surface. |
| Thermodynamics of Adsorption | The Gibbs free energy of adsorption (ΔG°ads) is typically negative, indicating a spontaneous adsorption process. | Spontaneous adsorption onto the metal surface is anticipated. |
| Mechanism of Adsorption | Mixed-mode, involving both physisorption (electrostatic interactions) and chemisorption (coordinate bonding). | Both physical and chemical interactions are likely to contribute to the adsorption process. |
| Effect of Concentration | Surface coverage and inhibition efficiency generally increase with increasing concentration of the quinoxaline derivative. najah.edu | Higher concentrations would likely lead to greater surface coverage and better protection. |
| Effect of Temperature | Inhibition efficiency may decrease with increasing temperature, suggesting exothermic adsorption and potential desorption at higher temperatures. najah.edu | The stability of the adsorbed layer may decrease as the temperature rises. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
